molecular formula C17H21N3O5 B2586776 N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide CAS No. 1448079-36-4

N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide

Cat. No.: B2586776
CAS No.: 1448079-36-4
M. Wt: 347.371
InChI Key: QKIMFCJBQUTLEW-UHFFFAOYSA-N
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Description

N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are important heterocyclic compounds that play a crucial role in various biological processes and have significant applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 2,4-diethoxypyrimidine-5-amine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide
  • N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzoic acid
  • N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzylamine

Uniqueness

N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide is unique due to its specific substitution pattern on the pyrimidine ring and the benzamide moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds .

Properties

IUPAC Name

N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-5-24-16-12(10-18-17(20-16)25-6-2)19-15(21)11-8-7-9-13(22-3)14(11)23-4/h7-10H,5-6H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIMFCJBQUTLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1NC(=O)C2=C(C(=CC=C2)OC)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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